5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole ring fused with a piperidine ring, which is further substituted with a chloropyrimidine group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by cyclization to form the benzothiadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the chloropyrimidine group is attached via an ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with various enzymes and receptors, modulating their activity. The chloropyrimidine group may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog with a similar benzothiadiazole core but lacking the piperidine and chloropyrimidine substituents.
2,1,3-Benzothiadiazol-5-yl isothiocyanate: Another derivative with different functional groups, affecting its reactivity and applications.
Uniqueness
5-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole stands out due to its complex structure, which combines multiple functional groups and rings. This complexity enhances its versatility and potential for various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c17-11-8-18-16(19-9-11)24-12-3-5-22(6-4-12)15(23)10-1-2-13-14(7-10)21-25-20-13/h1-2,7-9,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIBRFDFDKFSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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